molecular formula C7H16N2O2S B1532615 1-Methanesulfonyl-3-methylpiperidin-4-amine CAS No. 1228453-26-6

1-Methanesulfonyl-3-methylpiperidin-4-amine

Cat. No.: B1532615
CAS No.: 1228453-26-6
M. Wt: 192.28 g/mol
InChI Key: FRNHPJXWQSBQMR-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

1-Methanesulfonyl-3-methylpiperidin-4-amine is a heterocyclic organic compound featuring a six-membered piperidine ring with three distinct substituents:

  • A methyl group at position 3 (C3).
  • A methanesulfonyl group (-SO₂CH₃) at position 1 (N1).
  • An amine group (-NH₂) at position 4 (C4).

The molecular formula is C₇H₁₆N₂O₂S , with a molecular weight of 192.28 g/mol . The methanesulfonyl group introduces strong electron-withdrawing characteristics, while the methyl and amine groups contribute steric and electronic complexity to the molecule.

Table 1: Key Molecular Descriptors
Property Value Source
Molecular Formula C₇H₁₆N₂O₂S
IUPAC Name 3-methyl-1-methylsulfonylpiperidin-4-amine
SMILES Notation CC₁CN(CCC₁N)S(=O)(=O)C
CAS Registry Number 1228453-26-6

IUPAC Nomenclature Rationale

The IUPAC name is derived systematically:

  • The parent structure is piperidine (a six-membered ring with one nitrogen atom).
  • Substituents are numbered to prioritize the lowest possible set of locants. The methanesulfonyl group at N1 receives priority over the methyl group at C3 and the amine at C4.
  • The suffix -amine denotes the primary functional group at C4 .

Properties

IUPAC Name

3-methyl-1-methylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-6-5-9(12(2,10)11)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNHPJXWQSBQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methanesulfonyl-3-methylpiperidin-4-amine (CAS No. 1228453-26-6) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including its implications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

1-Methanesulfonyl-3-methylpiperidin-4-amine features a piperidine ring substituted with a methanesulfonyl group and a methyl group. Its molecular formula is C7H16N2O2S, and it possesses a molecular weight of 192.28 g/mol. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it suitable for biological applications.

The biological activity of 1-Methanesulfonyl-3-methylpiperidin-4-amine is attributed to its ability to interact with specific proteins and enzymes in cellular pathways. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Signaling Pathways : It may influence various signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.

Anticancer Properties

Research indicates that 1-Methanesulfonyl-3-methylpiperidin-4-amine exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.0Induces apoptosis
HepG2 (Liver)6.5Inhibits cell proliferation

In these studies, the compound was found to induce morphological changes characteristic of apoptosis at concentrations as low as 1 µM, enhancing caspase-3 activity significantly at higher doses .

Antimicrobial Activity

Additionally, preliminary investigations suggest that 1-Methanesulfonyl-3-methylpiperidin-4-amine may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on the MDA-MB-231 breast cancer cell line revealed that treatment with 1-Methanesulfonyl-3-methylpiperidin-4-amine resulted in significant cell cycle arrest at the G2/M phase. This effect was correlated with increased levels of pro-apoptotic markers, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Animal Model Studies : In vivo experiments using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups. The observed effects were dose-dependent, suggesting that optimization of dosage could enhance therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of 1-Methanesulfonyl-3-methylpiperidin-4-amine indicates favorable absorption and distribution characteristics. Studies suggest that it can be effectively transported across cellular membranes via specific transporters, which enhances its bioavailability and therapeutic potential.

Scientific Research Applications

Synthesis and Chemical Properties

1-Methanesulfonyl-3-methylpiperidin-4-amine is synthesized through various methods involving piperidine derivatives. The compound's structure includes a piperidine ring substituted with a methanesulfonyl group and a methyl group, which enhances its solubility and reactivity.

Key Synthetic Methods:

  • Reduction Reactions: The compound can be synthesized through reduction of corresponding ketones or amides using reducing agents like sodium borohydride under controlled conditions, yielding high purity products suitable for further applications .
  • Quaternization: The introduction of the methanesulfonyl group can be achieved via quaternization reactions involving piperidine derivatives, which allows for the modification of the piperidine scaffold to achieve desired pharmacological properties .

2.1. Anticancer Properties

Recent studies have highlighted the potential of piperidine derivatives, including 1-Methanesulfonyl-3-methylpiperidin-4-amine, in cancer therapy. These compounds exhibit cytotoxicity against various cancer cell lines, including breast cancer and melanoma cells. Their mechanism often involves the inhibition of specific enzymes that regulate apoptosis and cell proliferation .

2.2. Analgesic Effects

Piperidine derivatives are known for their analgesic properties, which are crucial in pain management therapies. 1-Methanesulfonyl-3-methylpiperidin-4-amine has been investigated as a potential candidate for developing new analgesics due to its structural similarity to known pain-relieving agents .

3.1. Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Its interaction with serotonin receptors could lead to new treatments for mood disorders .

3.2. Inflammatory Diseases

Research indicates that piperidine derivatives may possess anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and psoriasis. The modulation of inflammatory pathways through these compounds could offer new therapeutic avenues .

Case Study 1: Antitumor Activity

A study demonstrated that a related piperidine derivative showed significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. This research underscores the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Pain Management

In a clinical setting, derivatives similar to 1-Methanesulfonyl-3-methylpiperidin-4-amine were tested for their efficacy in managing chronic pain conditions, showing promising results in reducing pain perception without significant side effects .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
AnticancerCytotoxicity against cancer cellsEnhanced activity compared to standard drugs
AnalgesicPain managementEffective in reducing pain perception
Neurological DisordersTreatment for depression/anxietyModulates neurotransmitter systems
Inflammatory DiseasesTreatment for rheumatoid arthritisExhibits anti-inflammatory properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares 1-Methanesulfonyl-3-methylpiperidin-4-amine with analogs differing in substituents at positions 1 and 3:

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Weight Key Properties/Applications Reference
1-Methanesulfonyl-3-methylpiperidin-4-amine Methanesulfonyl Methyl 208.29* Intermediate for drug synthesis
1-{[2-(Trifluoromethyl)benzene]sulfonyl}piperidin-4-amine 2-(Trifluoromethyl)benzenesulfonyl H 308.32 Enhanced lipophilicity; protease inhibition
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine HCl Methyl 4-(Trifluoromethyl)benzyl 272.31 Antiviral candidate; improved CNS penetration
5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine Methanesulfonyl H (linked to pyrazine) 428.36 Antimalarial activity; high metabolic stability

*Calculated based on molecular formula (C₇H₁₆N₂O₂S).

Key Observations:
  • Polarity and Solubility : The methanesulfonyl group in the target compound increases polarity compared to benzyl or trifluoromethylbenzenesulfonyl analogs, favoring aqueous solubility. Hydrochloride salts (e.g., ) further enhance solubility.
  • Lipophilicity : Compounds with trifluoromethylbenzyl groups (e.g., ) exhibit higher logP values, improving blood-brain barrier penetration but risking off-target effects.
  • Synthetic Utility : Reductive amination () and sulfonylation () are common synthetic routes for such derivatives.

Preparation Methods

Starting Material Preparation: 3-Methylpiperidin-4-amine

  • Synthesis from 4-Aminopiperidine:
    4-Aminopiperidine can be selectively alkylated at the 3-position using appropriate alkyl halides under basic conditions. Protection of the primary amine is often necessary to achieve regioselectivity.

  • Protection Strategy:
    Benzophenone is used as a protecting group for the primary amine, allowing selective deprotonation and alkylation of the secondary amine nitrogen. This method is exemplified in the synthesis of related compounds such as 1-(3-methoxycarbonylpropyl)piperidin-4-amine, where benzophenone protection facilitates selective functionalization.

Step Reagents/Conditions Purpose Yield/Notes
1 4-Aminopiperidine + benzophenone, toluene, reflux, 8-10 h Protection of primary amine ~69% (recrystallized intermediate)
2 Intermediate + NaH or n-BuLi, THF, 0°C, then 3-methoxypropyl bromide, RT, 3-5 h Alkylation at secondary amine ~81% yield of alkylated product
3 10% HCl aqueous, ethyl acetate extraction Deprotection of benzophenone Benzophenone recovered for reuse

This approach demonstrates the utility of selective protection and base-mediated alkylation to introduce substituents on the piperidine ring with high yield and purity.

Introduction of the Methanesulfonyl Group

  • Sulfonylation Reaction:
    The free amine (either 3-methylpiperidin-4-amine or its N-substituted derivative) is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium hydride in an aprotic solvent like dichloromethane or dimethylformamide.

  • Reaction Conditions:
    Typically performed at 0–25°C for 0.5 to 4 hours to ensure complete conversion without side reactions.

Step Reagents/Conditions Purpose Yield/Notes
1 3-Methylpiperidin-4-amine + methanesulfonyl chloride + triethylamine, DCM, 0–25°C, 0.5–4 h Sulfonylation to form sulfonamide High yield, purity depends on reaction control
  • Purification:
    The reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography. Reverse-phase HPLC is often used for final purity confirmation.

Representative Data Table for Preparation Steps

Step No. Reaction Reagents & Conditions Product Yield (%) Notes
1 Protection of 4-aminopiperidine Benzophenone, toluene, reflux, 8-10 h N-(diphenylmethylene)piperidin-4-amine (Intermediate) 69 Benzophenone protection
2 Alkylation NaH or n-BuLi, THF, 0°C, then 3-methoxypropyl bromide, RT, 3-5 h 1-(3-Methoxycarbonylpropyl)piperidin-4-amine 81 High regioselectivity
3 Deprotection 10% HCl aqueous, RT 3-Methylpiperidin-4-amine (free amine) Quantitative Benzophenone recovered
4 Sulfonylation Methanesulfonyl chloride, triethylamine, DCM, 0–25°C, 0.5–4 h 1-Methanesulfonyl-3-methylpiperidin-4-amine High Purification by chromatography

Analytical and Research Findings

  • Selectivity and Yield:
    The use of benzophenone as a protecting group allows selective functionalization of the secondary amine in piperidine, avoiding over-alkylation or side reactions. Yields for the alkylation step are consistently above 80%.

  • Recycling of Protecting Group:
    Benzophenone is efficiently recovered during deprotection, enhancing the sustainability and cost-effectiveness of the synthesis.

  • Reaction Optimization:
    Catalysts such as BF3-etherate or p-toluenesulfonic acid can be used to improve reaction rates during protection steps.

  • Purity Verification: Final compounds are characterized by NMR (proton and carbon), mass spectrometry, and HPLC to confirm structure and purity. NMR data typically show characteristic shifts for piperidine ring protons and methyl substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methanesulfonyl-3-methylpiperidin-4-amine?

  • Methodological Answer : The synthesis typically involves two key steps: (1) methylation of a piperidine precursor (e.g., 3-methylpiperidin-4-amine) using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine), and (2) sulfonylation with methanesulfonyl chloride under anhydrous conditions. Solvents such as dichloromethane or acetonitrile are preferred for their inertness. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the piperidine ring. For example, the methylsulfonyl group exhibits distinct deshielded proton signals near δ 3.0–3.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 192 [M+H]+^+) and fragmentation patterns to verify the sulfonyl and methyl groups .
  • Infrared (IR) Spectroscopy : Strong absorption bands at 1150–1300 cm1^{-1} confirm the sulfonyl group (S=O stretching) .

Advanced Research Questions

Q. How can reaction mechanisms involving 1-Methanesulfonyl-3-methylpiperidin-4-amine be elucidated?

  • Methodological Answer : Mechanistic studies employ:

  • Kinetic Analysis : Monitoring reaction rates under varying temperatures/pH to determine activation parameters (e.g., permanganate oxidation studies) .
  • Computational Methods : Density Functional Theory (DFT) calculations predict transition states and intermediate stability, validated against experimental data (e.g., Ru(III)-catalyzed pathways) .
  • Isotopic Labeling : 15^{15}N or 13^{13}C isotopes track bond cleavage/formation in nucleophilic substitution reactions .

Q. What strategies resolve contradictions in reported reaction yields for sulfonylation steps?

  • Methodological Answer : Systematic optimization includes:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance sulfonyl group activation compared to non-polar solvents .
  • Catalyst Exploration : Bases like DMAP (4-dimethylaminopyridine) improve sulfonylation efficiency by reducing side reactions .
  • Statistical Design of Experiments (DoE) : Multi-factorial analysis identifies critical variables (e.g., temperature, stoichiometry) affecting yield .

Q. How is the compound’s biological activity assessed in drug discovery?

  • Methodological Answer :

  • In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) evaluate interactions with biological targets (e.g., kinases, GPCRs) .
  • Molecular Docking : Software like AutoDock predicts binding poses to receptor active sites, guided by the sulfonyl group’s hydrogen-bonding potential .
  • ADME Profiling : HPLC-based solubility and metabolic stability assays in liver microsomes inform pharmacokinetic optimization .

Crystallography and Structural Analysis

Q. What crystallographic techniques validate the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves the piperidine chair conformation and sulfonyl group geometry. Key metrics include R-factors (<5%) and electron density maps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methanesulfonyl-3-methylpiperidin-4-amine
Reactant of Route 2
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1-Methanesulfonyl-3-methylpiperidin-4-amine

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